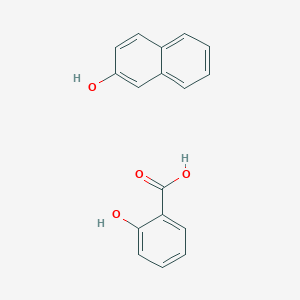
beta-Naphthol salicylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Naphthol salicylate: is an organic compound derived from beta-naphthol and salicylic acid. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its aromatic structure, which includes a naphthalene ring system and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Naphthol salicylate can be synthesized through esterification reactions involving beta-naphthol and salicylic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete reaction. The product is then purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient purification systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Beta-Naphthol salicylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Reduced naphthalene derivatives.
Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives.
Scientific Research Applications
Beta-Naphthol salicylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and heterocycles.
Biology: Employed in biochemical assays and as a reagent in enzyme studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of beta-Naphthol salicylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and microbial growth.
Comparison with Similar Compounds
Alpha-Naphthol: Similar structure but differs in the position of the hydroxyl group.
Salicylic Acid: Shares the salicylate moiety but lacks the naphthalene ring.
Phenol: A simpler aromatic compound with a hydroxyl group.
Uniqueness: Beta-Naphthol salicylate is unique due to its combined structural features of beta-naphthol and salicylic acid, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H14O4 |
|---|---|
Molecular Weight |
282.29 g/mol |
IUPAC Name |
2-hydroxybenzoic acid;naphthalen-2-ol |
InChI |
InChI=1S/C10H8O.C7H6O3/c11-10-6-5-8-3-1-2-4-9(8)7-10;8-6-4-2-1-3-5(6)7(9)10/h1-7,11H;1-4,8H,(H,9,10) |
InChI Key |
MDRVYCIISBKFMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)O.C1=CC=C(C(=C1)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















